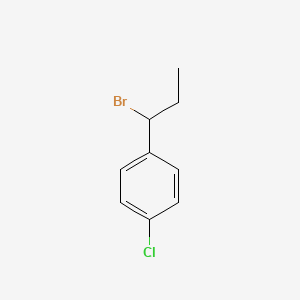

1-(1-Bromopropyl)-4-chlorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of halogenated benzene derivatives, like 1-(1-Bromopropyl)-4-chlorobenzene, often involves multi-step chemical processes. Studies have detailed experimental and theoretical investigations into the synthesis of similar compounds, providing insights into methodologies that could be applicable to 1-(1-Bromopropyl)-4-chlorobenzene. These processes might include halogenation, nucleophilic substitution, and the use of catalysts to achieve the desired bromo-chloro configuration on the benzene ring (Udayakumar et al., 2011).

Molecular Structure Analysis

The molecular structure of 1-(1-Bromopropyl)-4-chlorobenzene has been characterized using spectroscopic methods such as FT-IR and FT-Raman, alongside computational methods like HF and DFT calculations. These studies provide detailed insights into the compound's geometry, vibrational frequencies, and the effects of di-substituted halogens on the benzene molecule. Computational analyses help predict the vibrational modes and molecular geometry, offering a deep understanding of the compound's structure (V. Udayakumar et al., 2011).

Chemical Reactions and Properties

Research into halogenated benzene derivatives reveals various chemical reactions they undergo, such as electrophilic substitution and coupling reactions. The presence of bromo and chloro substituents significantly influences the reactivity of the benzene ring, making it susceptible to further functionalization. Studies into similar compounds highlight the role of the halogen atoms in facilitating reactions that lead to a wide range of organic derivatives, which could extend to 1-(1-Bromopropyl)-4-chlorobenzene (Arivazhagan et al., 2013).

Physical Properties Analysis

The physical properties of 1-(1-Bromopropyl)-4-chlorobenzene, such as melting and boiling points, density, and solubility, are crucial for its handling and application in chemical processes. Solubility studies, for example, provide essential data for the purification and crystallization of such compounds, offering insights into their behavior in various solvents across different temperatures (Jiang et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the application scope of 1-(1-Bromopropyl)-4-chlorobenzene. Research into its chemical behavior under different conditions can reveal potential as a precursor for more complex molecules or in material science. Investigations into dissociative electron attachment (DEA) and thermodynamic properties contribute to a comprehensive understanding of its chemical characteristics (Mahmoodi-Darian et al., 2010).

科学的研究の応用

Electrochemical Synthesis and Coordination Compounds

Research demonstrates the electrochemical synthesis of organoantimony compounds using bromoethane, 1-bromopropane, and chlorobenzene. These reactions, carried out in acetonitrile at an antimony anode, yield organoantimony compounds with high current efficiencies. The synthesized compounds have been analyzed using elemental analysis and infrared spectral studies. Coordination compounds of these organoantimony compounds have also been synthesized with ligands like 1,10-phenanthroline and 2,2'-bipyridyl (Rala, 2019).

Solubility and Purification

A study on the solubility of 1-(3-Bromopropoxy)-4-chlorobenzene in aqueous ethanol solutions shows its increased solubility with rising temperatures. This data is crucial for its purification by crystallization, as the solubility in different solvents and temperatures affects the efficiency of the purification process (Jiang et al., 2013).

Ultrasonic Investigations

Ultrasonic investigations of mixtures of 1-Bromopropane and Chlorobenzene provide insights into molecular interactions. Parameters like adiabatic compressibility, intermolecular free length, and acoustic impedance have been studied, contributing to our understanding of the physical properties of these compounds at molecular levels (Babu et al., 2014).

Spectroscopic and Theoretical Investigations

Infrared and Raman spectral studies of 1-bromo-4-chlorobenzene have been conducted to understand its molecular structure and dynamics. These studies, coupled with theoretical calculations, provide insights into the impact of halogen substitution on benzene molecules, which is crucial for various applications in chemistry and materials science (Udayakumar et al., 2011).

作用機序

Target of Action

It is known that brominated compounds like 1-bromopropane, a similar compound, often interact with various enzymes and proteins within the body .

Mode of Action

Brominated compounds typically undergo electrophilic aromatic substitution . In this process, the electrophile (the bromine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Pharmacokinetics

Similar brominated compounds are known to be absorbed through inhalation, oral intake, and dermal exposure . They are distributed throughout the body, metabolized primarily in the liver, and excreted via urine and feces .

Result of Action

Exposure to similar brominated compounds has been associated with adverse developmental and reproductive effects, neurotoxicity, kidney and liver toxicity, and lung cancer .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(1-Bromopropyl)-4-chlorobenzene. For instance, the presence of other chemicals, temperature, pH, and the specific biological environment can affect its reactivity and interactions with biological targets. Moreover, personal protective equipment and well-ventilated areas can reduce exposure to this compound .

特性

IUPAC Name |

1-(1-bromopropyl)-4-chlorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c1-2-9(10)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKWFHPKDHJXFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Bromopropyl)-4-chlorobenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2494382.png)

![2-(4-ethoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2494383.png)

![5-(2-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2494384.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2494390.png)

![2-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2494392.png)

![N-[2-(cycloheptylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2494399.png)

![7-bromo-3-(2-methoxyethyl)-2-methyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2494403.png)